![molecular formula C23H17FN2O2 B2955319 (E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one CAS No. 691873-12-8](/img/structure/B2955319.png)
(E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one
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Overview
Description
The compound is a benzoxazole derivative, which is a type of heterocyclic compound. Benzoxazoles are known for their diverse biological activities and are used in medicinal chemistry . The presence of the fluorophenyl group might contribute to the compound’s properties, as fluorine atoms are often used in drug design to modify the chemical behavior of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazole core, with the fluorophenyl and methylanilino groups attached at specific positions. The presence of the double bond in the prop-2-en-1-one group indicates that the compound has some degree of unsaturation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzoxazole ring might undergo electrophilic substitution reactions, while the double bond in the prop-2-en-1-one group could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoxazole ring might contribute to its stability and rigidity, while the fluorophenyl group could affect its lipophilicity .Scientific Research Applications
While specific applications for the compound “(2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one” are not readily available in the literature, we can explore the general applications of benzoxazole derivatives, which may provide insight into potential uses for this compound. Here’s a comprehensive analysis based on the general applications of benzoxazole derivatives:
Anticancer Activity
Benzoxazole derivatives have been studied for their potential as anticancer agents. They can interact with various enzymes or proteins involved in cancer pathways, such as DNA topoisomerases, protein kinases, and histone deacetylases . These interactions can inhibit the proliferation of cancer cells and induce apoptosis, making benzoxazole derivatives promising candidates for cancer therapy.
Antimicrobial Properties
These compounds exhibit a broad spectrum of antimicrobial activities. Benzoxazole derivatives have been shown to possess antibacterial, antiviral, antifungal, and antitubercular properties . Their structural makeup allows them to efficiently interact with microbial enzymes and proteins, disrupting their function and leading to the death of the pathogen.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of benzoxazole derivatives make them suitable for the development of new medications to treat pain and inflammation. They can target cyclooxygenases and other inflammatory mediators, reducing inflammation and providing relief from pain .
Cardiovascular Applications
Some benzoxazole derivatives have been identified to have cardiovascular benefits. They may act on various targets within the cardiovascular system, potentially offering therapeutic effects for conditions like hypertension and atherosclerosis .
Neuroprotective Effects
Benzoxazole derivatives may also serve as neuroprotective agents. They can target cholinesterases and other enzymes linked to neurodegenerative diseases, suggesting a role in the treatment of conditions such as Alzheimer’s disease .
Agricultural Chemicals
In agriculture, benzoxazole derivatives are used in the discovery of new agrochemicals. They have shown a range of biological activities, including herbicidal, insecticidal, and fungicidal properties, which are essential in crop protection and yield improvement .
Material Science
Benzoxazole structures are incorporated into materials for their unique properties, such as fluorescence or thermal stability. These materials can be used in various applications, including organic light-emitting diodes (OLEDs) and as components in high-performance polymers .
Drug Development
The benzoxazole scaffold is a component in many marketed drugs, such as non-steroidal anti-inflammatory drugs, antibiotics, and muscle relaxants. The versatility of the benzoxazole ring allows for the development of a wide range of pharmacologically active compounds .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c1-15-5-8-19(9-6-15)25-12-11-22(27)16-7-10-21-20(14-16)23(28-26-21)17-3-2-4-18(24)13-17/h2-14,25H,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBUNHAQCFDFE-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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